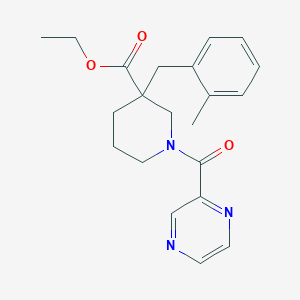![molecular formula C22H23N3OS B6072133 5-[1-(2-methylbenzyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide](/img/structure/B6072133.png)
5-[1-(2-methylbenzyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(2-methylbenzyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide is a chemical compound that belongs to the class of drugs known as selective dopamine receptor antagonists. It is commonly referred to as "PNU-101387G" and has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of PNU-101387G involves its selective binding to dopamine D3 receptors in the brain. By blocking these receptors, PNU-101387G can modulate the release and uptake of dopamine in the brain, which is believed to be a key factor in the development and progression of various neurological disorders.
Biochemical and Physiological Effects:
PNU-101387G has been shown to have a range of biochemical and physiological effects in the brain, including the modulation of dopamine release and uptake, the regulation of synaptic plasticity, and the modulation of neural activity in various brain regions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PNU-101387G for lab experiments is its selectivity for dopamine D3 receptors, which allows for more precise modulation of dopamine signaling in the brain. However, one limitation of PNU-101387G is its relatively short half-life, which can make it difficult to maintain stable levels of the drug in the brain over extended periods of time.
Zukünftige Richtungen
There are many potential future directions for research on PNU-101387G, including further studies of its therapeutic potential in the treatment of various neurological disorders, as well as investigations into its potential use as a research tool for studying the role of dopamine signaling in the brain. Additionally, future research could focus on developing new analogs of PNU-101387G with improved pharmacokinetic properties and greater selectivity for specific dopamine receptor subtypes.
Synthesemethoden
The synthesis of PNU-101387G involves the reaction of 4-pyridinecarboxylic acid with 2-methylbenzylamine to form a pyridine amide intermediate. This intermediate is then reacted with 2-thiophenecarboxylic acid chloride to form the final product, PNU-101387G.
Wissenschaftliche Forschungsanwendungen
PNU-101387G has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to selectively block dopamine D3 receptors, which are believed to play a key role in the development and progression of these disorders.
Eigenschaften
IUPAC Name |
5-[1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]-N-pyridin-4-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-16-5-2-3-6-17(16)15-25-14-4-7-19(25)20-8-9-21(27-20)22(26)24-18-10-12-23-13-11-18/h2-3,5-6,8-13,19H,4,7,14-15H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGBEJNBYOCNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC2C3=CC=C(S3)C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(2-chlorophenyl)-3-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)propanoate](/img/structure/B6072060.png)
![2-(3-butenoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6072075.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6072086.png)

![3-(1H-1,2,4-triazol-1-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)propanamide](/img/structure/B6072104.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6072109.png)
![5-[2-(1H-pyrazol-4-yl)ethyl]-3-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole](/img/structure/B6072116.png)
![5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6072122.png)
![2-methoxybenzaldehyde [5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6072140.png)
![N-(3-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6072143.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(methoxymethyl)piperidine](/img/structure/B6072149.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6072159.png)